molecular formula C18H36O3 B14655115 Methyl 3-methoxyhexadecanoate CAS No. 51883-38-6

Methyl 3-methoxyhexadecanoate

Cat. No.: B14655115
CAS No.: 51883-38-6
M. Wt: 300.5 g/mol
InChI Key: IWSGTUVHISWGMY-UHFFFAOYSA-N
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Description

Methyl 3-methoxyhexadecanoate is an organic compound with the molecular formula C18H36O3 It is a methyl ester derivative of 3-methoxyhexadecanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methoxyhexadecanoate can be synthesized through the esterification of 3-methoxyhexadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

Industrial production of methyl esters, including this compound, often involves the transesterification of triglycerides with methanol. This process is catalyzed by either acidic or basic catalysts and is commonly used in the production of biodiesel.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxyhexadecanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methoxyhexadecanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It can be used in studies related to lipid metabolism and enzyme activity.

    Industry: Used in the production of biodiesel and other bio-based products.

Mechanism of Action

The mechanism of action of methyl 3-methoxyhexadecanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The specific pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxydodecanoate: Another methyl ester with a hydroxyl group instead of a methoxy group.

    Methyl 3-oxohexadecanoate: A similar compound with a keto group instead of a methoxy group.

    Hexadecanoic acid, methyl ester:

Uniqueness

Methyl 3-methoxyhexadecanoate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can also affect the compound’s solubility and stability, making it distinct from other similar methyl esters.

Properties

CAS No.

51883-38-6

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

methyl 3-methoxyhexadecanoate

InChI

InChI=1S/C18H36O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(20-2)16-18(19)21-3/h17H,4-16H2,1-3H3

InChI Key

IWSGTUVHISWGMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)OC)OC

Origin of Product

United States

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